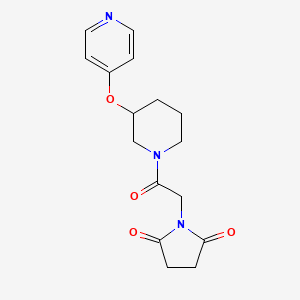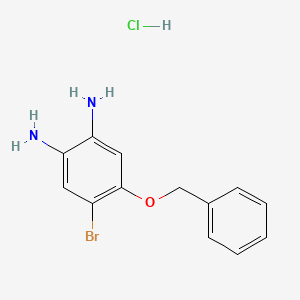
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride” is a benzene derivative with a benzyloxy group at the 4th position, a bromine atom at the 5th position, and two amine groups at the 1st and 2nd positions. It’s a hydrochloride salt, which typically improves the compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the bromine atom could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as molecular weight, polarity, and intermolecular forces would affect properties like melting point, solubility, and crystalline structure .Applications De Recherche Scientifique
Synthesis and Biological Activity
One study explored the synthesis of mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi, with some showing significant activity. This study highlights the potential of bromobenzene derivatives in the development of antimicrobial agents (Güven Kuzey et al., 2020).
Environmental Impact and Degradation
Another research focused on the pyrolysis of bromophenols, which are related to bromobenzene compounds, to study the formation of brominated dioxins and other hazardous byproducts. This work is crucial for understanding the environmental impact and degradation pathways of bromobenzene derivatives, including potential applications in environmental chemistry and toxicology (Evans & Dellinger, 2003).
Chemical Synthesis and Characterization
Research on the synthesis of aromatic polyamides derived from bis(aminophenoxy)benzenes demonstrates the utility of bromobenzene derivatives in creating high-performance materials with desirable thermal and mechanical properties. Such studies indicate the potential application of "4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride" in materials science, particularly in the development of polymers with specific functional properties (Yang, Hsiao, & Yang, 1996).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of novel bis Schiff's bases, which could be synthesized from bromobenzene derivatives, show that these compounds can significantly protect mild steel in acidic environments. This suggests potential applications of "4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride" in corrosion science, especially in developing corrosion inhibitors for industrial applications (Singh & Quraishi, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSBHKYEOLIJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

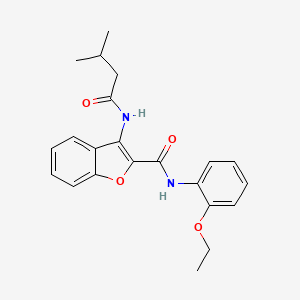
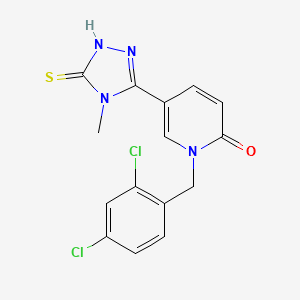
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)


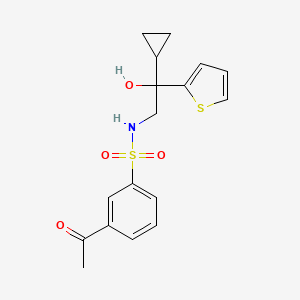
amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

